molecular formula C19H20BrN3O3S B2501398 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide CAS No. 422288-50-4

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide

Cat. No.: B2501398
CAS No.: 422288-50-4
M. Wt: 450.35
InChI Key: QJFARHGKIDDVHK-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core substituted with a bromo group at position 6 and a sulfanylidene moiety at position 2. A hexanamide chain is linked to the quinazolinone’s position 3, terminating in an N-[(furan-2-yl)methyl] group.

Properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S/c20-13-7-8-16-15(11-13)18(25)23(19(27)22-16)9-3-1-2-6-17(24)21-12-14-5-4-10-26-14/h4-5,7-8,10-11H,1-3,6,9,12H2,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFARHGKIDDVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazolinone core can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the Hexanamide Chain: This can be achieved through an amide coupling reaction using hexanoic acid or its derivatives with the quinazolinone-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinazolinone core is particularly interesting due to its known pharmacological activities.

Industry

In materials science, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is not well-documented. it is likely to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The quinazolinone core may inhibit specific enzymes, while the furan ring and hexanamide chain could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Compound A : 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide
  • Key Differences: Replaces the hexanamide chain with an acetamide group. Incorporates a thiazolidinone moiety instead of a furan-derived substituent.
  • Reduced chain length may decrease solubility compared to the target compound.
Compound B : N-Benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
  • Key Differences :
    • Substitutes bromo with morpholin-4-yl at position 4.
    • Replaces furfuryl with benzyl in the amide group.
  • Impact :
    • Morpholine enhances solubility due to its polar nature.
    • Benzyl group increases lipophilicity, possibly improving membrane permeability.
Compound C : 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
  • Key Differences :
    • Shorter butanamide chain vs. hexanamide.
    • 2-Methoxybenzyl substituent instead of furfuryl.
  • Methoxy group offers moderate electron-donating effects, altering electronic properties.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₂₁BrN₃O₃S C₁₉H₁₅BrN₄O₃S₂ C₂₅H₃₀N₄O₃S C₂₀H₁₉BrN₂O₄S
Molecular Weight ~487.4 g/mol 507.4 g/mol 466.6 g/mol 469.3 g/mol
Key Substituents Bromo, Furan Thiazolidinone Morpholine, Benzyl Methoxybenzyl
Predicted LogP ~3.2 ~2.8 ~2.5 ~3.0
Solubility (aq.) Moderate Low High Moderate

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinazolinone core with a bromine atom and a furan moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives.
  • Introduction of the Bromine Atom : This step enhances the compound's reactivity.
  • Coupling with the Furan Moiety : Often utilizing palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and thiocarbonyl groups may enhance these interactions by modifying the compound's electronic properties, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes.
  • Modulation of Receptor Function : It could affect signaling pathways by altering receptor activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Significant cytotoxicity was observed in human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines.
  • Mechanism : The cytotoxic effects are associated with the induction of apoptosis via mitochondrial pathways and increased reactive oxygen species (ROS) production .

Antimicrobial Properties

The compound has shown promise in antimicrobial activity against both bacterial and fungal strains:

  • Fungal Activity : It has demonstrated high efficacy against pathogenic fungi such as Trichophyton mentagrophytes and phytopathogenic fungi like Rhizoctonia solani.
  • Bacterial Activity : The compound exhibits activity against antibiotic-resistant strains of Staphylococcus bacteria, indicating potential for therapeutic applications in treating infections .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activity of similar compounds within the quinazolinone family. Notably:

StudyFindings
Investigated the synthesis and preliminary biological evaluation, reporting significant anticancer activity against MCF-7 cells.
Highlighted the dual ability to inhibit DNA synthesis and cause DNA damage in cancer cells, enhancing cytotoxicity.
Evaluated antimicrobial properties, showcasing effectiveness against multiple bacterial strains and fungi.

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